molecular formula C29H19N5Na2O7S B1669013 C.I. Direct Red 1, disodium salt CAS No. 2429-84-7

C.I. Direct Red 1, disodium salt

Cat. No. B1669013
CAS RN: 2429-84-7
M. Wt: 627.5 g/mol
InChI Key: YCMOBGSVZYLYBZ-KZIIJSKASA-L
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Description

“C.I. Direct Red 1, disodium salt” is a dye . It is also known by other names such as Japanol Fast Red 1, COLUMBIA FAST RED F, Chrome Fast Red F, Neonyl Red 2B, and Enianil Fast Red F .


Molecular Structure Analysis

The molecular formula of “C.I. Direct Red 1, disodium salt” is C29H19N5Na2O7S . It has a molecular weight of 627.530 . The elemental composition is C, 55.51; H, 3.05; N, 11.16; Na, 7.33; O, 17.85; S, 5.11 .


Physical And Chemical Properties Analysis

“C.I. Direct Red 1, disodium salt” is a solid powder . It is soluble in DMSO .

Scientific Research Applications

Waste Treatment in the Textile Industry

In the textile industry, the treatment of high salinity waste streams, which include dyes such as C.I. Direct Red, is a significant challenge. Research by Lin et al. (2015) demonstrated the use of loose nanofiltration membranes for fractionating dye/salt aqueous mixtures, showing more than 99.6% retention of direct dyes even in the presence of high concentrations of NaCl. This method indicates the potential for the reuse of salt from fractionation in forward osmosis and bipolar membrane electrodialysis, suggesting a sustainable approach for the recycling of dyes and salts from textile wastewater (Lin et al., 2015).

Dye Degradation

The photocatalytic degradation of dyes, including C.I. Direct Red, has been studied using various catalysts under UV irradiation. For instance, Song et al. (2008) investigated the degradation of C.I. Direct Red 23 with SrTiO3/CeO2 composite as the catalyst, achieving complete decolorization under optimized conditions. This research indicates that photocatalytic processes can effectively reduce the environmental impact of dye pollutants in water bodies (Song et al., 2008).

Energy Storage Solutions

Zhu et al. (2015) explored the disodium salt of 2,5-dihydroxy-1,4-benzoquinone as an anode material for rechargeable sodium ion batteries. This organic compound showed a reversible capacity of approximately 265 mA h g−1 with long cycle life and high rate capability, indicating its potential as a renewable or recyclable organic electrode material for energy storage applications (Zhu et al., 2015).

Safety And Hazards

“C.I. Direct Red 1, disodium salt” may form combustible dust concentrations in air . It causes serious eye irritation . It should be stored in a dry, dark place at 0 - 4 C for short term or -20 C for long term .

properties

IUPAC Name

disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N5O7S.2Na/c30-24-11-5-18-13-22(42(39,40)41)15-26(36)27(18)28(24)34-32-20-8-3-17(4-9-20)16-1-6-19(7-2-16)31-33-21-10-12-25(35)23(14-21)29(37)38;;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMOBGSVZYLYBZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N5Na2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062414
Record name C.I. Direct Red 1, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Direct Red 1, disodium salt

CAS RN

2429-84-7
Record name C.I. Direct Red 1, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-[2-[4'-[2-(2-amino-8-hydroxy-6-sulfo-1-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Red 1, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[[4'-[(2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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